molecular formula F2H2NP B1619327 Phosphoramidous difluoride CAS No. 25757-74-8

Phosphoramidous difluoride

Cat. No.: B1619327
CAS No.: 25757-74-8
M. Wt: 84.993 g/mol
InChI Key: MAZAVXNOOKBYCU-UHFFFAOYSA-N
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Description

Diethyl Phosphoramidous Difluoride, with the CAS Registry Number 363-84-8, is an organophosphorus compound with the molecular formula C 4 H 10 F 2 NP and a molecular weight of 141.10 g/mol . This chemical serves as a vital building block in modern synthetic chemistry, particularly in phosphorus fluoride exchange (PFEx) reactions. PFEx is a catalytic "click" reaction that facilitates the exchange of phosphorus-fluorine bonds with alcohol and amine nucleophiles, enabling the reliable synthesis of P–O and P–N-linked compounds such as phosphoramidates . As a high-reactivity intermediate, it is essential for researchers engaged in constructing complex molecules, nucleoside modification, and the development of new materials. Proper handling and adherence to local institutional safety guidelines are mandatory when working with this compound. Specific protocols for the effective quenching of similar P–F-containing compounds should be followed to ensure laboratory safety . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

25757-74-8

Molecular Formula

F2H2NP

Molecular Weight

84.993 g/mol

InChI

InChI=1S/F2H2NP/c1-4(2)3/h3H2

InChI Key

MAZAVXNOOKBYCU-UHFFFAOYSA-N

SMILES

NP(F)F

Canonical SMILES

NP(F)F

Other CAS No.

25757-74-8

Origin of Product

United States

Evolution and Contemporary Significance Within Fluorinated Phosphorus Chemistry

The study of phosphoramidous difluoride and its derivatives is a specialized area within the broader field of organophosphorus chemistry. ontosight.ai Initial research focused on the fundamental synthesis and characterization of this and related aminofluorophosphines. nih.gov Early methods for producing this compound involved reacting phosphorus trichloride (B1173362) or phosphorus trifluoride with ammonia (B1221849) under controlled conditions. ontosight.ailookchem.com Spectroscopic techniques, including vibrational, photoelectron, NMR, and mass spectrometry, were crucial in determining its molecular structure and properties. molaid.com

Contemporary research has shifted towards leveraging the unique reactivity of the phosphorus-fluorine (P-F) and phosphorus-nitrogen (P-N) bonds. ontosight.ai The high electronegativity of the fluorine atoms significantly influences the compound's stability and reactivity. ontosight.ai A notable advancement in this area is the development of Phosphorus Fluoride (B91410) Exchange (PFEx) chemistry. nih.govresearchgate.net This catalytic "click reaction" allows for the efficient exchange of P-F bonds with nucleophiles like alcohols and amines, providing a reliable method for creating P-O and P-N linkages. nih.govresearchgate.net This methodology has streamlined the synthesis of complex organophosphorus compounds, including phosphoramidates, from phosphoramidic difluoride precursors. nih.gov The ability to perform sequential reactions with precise control has made these fluorinated phosphorus compounds valuable connective hubs in molecular synthesis. researchgate.net

Academic Relevance in Advanced Chemical Synthesis and Material Science

Phosphorus Fluoride Exchange (PFEx) Approaches

Phosphorus Fluoride Exchange (PFEx) has emerged as a powerful and reliable catalytic click reaction for the formation of P-O and P-N bonds. rsc.orgresearchgate.netresearchgate.net This methodology typically involves the reaction of a high oxidation state P-F precursor with a suitable nucleophile. While this compound is a P(III) compound, the principles of PFEx are often applied to its P(V) analogues, phosphoramidic difluorides, which can be subsequently reduced or utilized in further reactions. The synthesis of phosphoramidic difluorides often starts from phosphorus oxychloride (POCl₃) or phosphorus sulfochloride (PSCl₃). nih.gov

Catalytic Systems and Conditions for PFEx

The efficiency and selectivity of PFEx reactions are highly dependent on the catalytic system employed. Lewis bases are commonly used to facilitate the exchange process. Research has shown that the choice of catalyst can significantly influence the reaction rate and the ability to perform selective, serial exchange reactions when multiple P-F bonds are present. nih.govacademie-sciences.fr

Key catalytic systems and conditions include:

Amine Bases: Organic amine bases play a crucial role in activating the P-F bond and promoting nucleophilic attack. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as a superior catalyst for the PFEx reaction between phosphoramidofluoridates and phenols, leading to excellent yields. nih.gov Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective. nih.gov

Reaction Solvents: Acetonitrile (B52724) is a commonly used solvent for PFEx reactions, providing a suitable medium for the dissolution of reactants and catalysts. nih.govacademie-sciences.fr Dichloromethane is also utilized, particularly in the initial steps of substrate synthesis. nih.govresearchgate.net

Temperature: PFEx reactions are often conducted at room temperature, highlighting the mildness of this methodology. nih.govacademie-sciences.fr

Below is a table summarizing representative catalytic systems for PFEx reactions.

CatalystNucleophileSolventTemperature (°C)Yield (%)Reference
TBDPhenolsAcetonitrileRoom TempExcellent nih.gov
BTMG/HMDSPhenolsAcetonitrileRoom TempHigh cshl.edu
DBUAlcoholsAcetonitrile25Good nih.gov

Utilization of Nucleophilic Partners in PFEx Transformations

A wide range of nucleophiles can be employed in PFEx reactions, leading to the formation of diverse P-O and P-N linked products. The choice of nucleophile is critical for the synthesis of the desired phosphoramidate (B1195095).

Common nucleophilic partners include:

Alcohols: Both aryl and alkyl alcohols readily participate in PFEx reactions to form P-O bonds. rsc.orgresearchgate.netresearchgate.net The reaction of phosphoramidic difluorides with phenols, for example, is a key step in the synthesis of aryloxy phosphoramidate prodrugs. nih.gov

Amines: Amines are effective nucleophiles for creating P-N bonds, a fundamental linkage in many biologically active molecules. rsc.orgresearchgate.netresearchgate.net

Silyl (B83357) Ethers: Silyl-protected alcohols can also be used as nucleophiles, often requiring stronger basic conditions for the reaction to proceed efficiently. academie-sciences.fr

The versatility of nucleophilic partners allows for the modular construction of complex molecules from P-F hubs. academie-sciences.fr

Regioselective Formation of Phosphoramidates via PFEx

A significant advantage of the PFEx methodology is the potential for regioselective and sequential reactions, particularly with substrates containing multiple P-F bonds. By carefully selecting the catalyst and reaction conditions, it is possible to control which P-F bond reacts, allowing for the stepwise introduction of different nucleophiles. nih.govcshl.edu

For example, starting with a phosphoramidic difluoride, one fluorine atom can be selectively replaced by an aryl alcohol to form a phosphoramidofluoridate. This intermediate can then undergo a second PFEx reaction with a different nucleophile to yield a fully substituted phosphoramidate. cshl.edu This stepwise approach provides precise control over the final molecular architecture. The regioselectivity is often governed by the electronic and steric properties of both the phosphorus substrate and the incoming nucleophile.

Direct Fluorination Strategies

Direct fluorination involves the introduction of fluorine atoms onto a phosphorus center using a fluorinating agent. This approach can be more direct than PFEx but often requires careful control of reaction conditions due to the high reactivity of many fluorinating agents.

Application of Fluorinating Agents (e.g., Sulfur Tetrafluoride, Elemental Fluorine)

A variety of reagents can be used for direct fluorination, each with its own reactivity profile.

Sulfur Tetrafluoride (SF₄) and its Derivatives: Sulfur tetrafluoride is a potent fluorinating agent capable of converting P=O bonds to P-F bonds. acs.org Its derivatives, such as diethylaminosulfur trifluoride (DAST), are also widely used for deoxygenative fluorination. acs.org These reagents are particularly useful for converting phosphonic acids or their esters into the corresponding phosphonofluoridates.

Elemental Fluorine (F₂): Direct fluorination using elemental fluorine is a powerful but challenging method due to the extreme reactivity of F₂. academie-sciences.fracademie-sciences.fr This method often leads to over-fluorination or degradation of the starting material if not performed under highly controlled conditions. researchgate.net It has been used for the fluorination of various organic compounds, including some phosphorus-containing molecules. academie-sciences.frmdpi.com The reaction of guanosine (B1672433) with elemental fluorine has been reported for the synthesis of 8-fluoro-guanosine. mdpi.com

Other Fluorinating Agents: Other reagents like N-fluorobenzenesulfonimide (NFSI) are also employed in electrophilic fluorination reactions, often in the presence of a metal catalyst. mdpi.com

The table below provides an overview of common fluorinating agents and their applications.

Fluorinating AgentSubstrate TypeKey TransformationReference
Sulfur Tetrafluoride (SF₄)Carbonyl compounds, AlcoholsC=O → CF₂, -OH → -F acs.org
Elemental Fluorine (F₂)Hydrocarbons, PolymersC-H → C-F academie-sciences.fracademie-sciences.fr
N-Fluorobenzenesulfonimide (NFSI)β-ketoesters, OxindolesC-H → C-F (electrophilic) mdpi.comacs.org

Controlled Reaction Environments for Direct Fluorination

Given the high reactivity of many fluorinating agents, especially elemental fluorine, precise control over the reaction environment is paramount to achieve selective fluorination and ensure safety.

Key aspects of controlled reaction environments include:

Low Temperatures: Direct fluorination reactions are often carried out at very low temperatures to moderate the reactivity of the fluorinating agent and minimize side reactions. academie-sciences.fr

Inert Solvents: The use of inert solvents, such as fluorocarbons or chlorofluorocarbons, helps to solubilize the reactants and dissipate the heat generated during the exothermic fluorination process. academie-sciences.fr

Dilution of Fluorinating Agent: Elemental fluorine is typically diluted with an inert gas, such as nitrogen or argon, to control its concentration and reactivity. academie-sciences.fr

Specialized Reactors: For gas-solid or gas-liquid fluorinations, specialized reactors are often necessary to ensure efficient mixing and heat transfer. academie-sciences.frgoogle.com This can include micro-bubble reactors or flow systems that allow for precise control over reaction parameters. google.com

By carefully managing these factors, it is possible to achieve the desired degree of fluorination while minimizing the formation of unwanted byproducts.

Click Chemistry Adaptations for this compound Synthesis

Recent advancements in chemical synthesis have led to the adaptation of click chemistry principles for the formation of phosphorus-containing compounds. Notably, the Phosphorus Fluoride Exchange (PFEx) reaction has emerged as a cutting-edge click chemistry technique for creating stable phosphorus-nitrogen and phosphorus-oxygen bonds. nih.govnih.govchemistryworld.com This methodology is particularly relevant to the synthesis of compounds structurally related to this compound, specifically those in the P(V) oxidation state, such as phosphoramidic difluorides. nih.govresearchgate.net

The PFEx reaction is characterized as a catalytic process that involves the exchange of high oxidation state P-F bonds with nucleophiles like alcohols and amines. nih.gov This reaction stands out for its high chemoselectivity towards these nucleophiles and its orthogonality to other click reactions, such as Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sulfur Fluoride Exchange (SuFEx). nih.gov This orthogonality allows for selective, modular click reactions to be performed in series to rapidly build complex molecules. researchgate.net

High-Efficiency and Selectivity Protocols

The efficiency and selectivity of the PFEx reaction are significantly enhanced by the use of specific catalysts and reaction conditions. Lewis bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to effectively catalyze the transformation. researchgate.net In some protocols, silicon additives like hexamethyldisilazane (B44280) (HMDS) are also employed. nih.gov

These reactions are typically performed in a solvent such as acetonitrile at room temperature. researchgate.net A key feature of these protocols is the ability to achieve sequential and selective exchange of fluoride atoms when starting with a substrate containing multiple P-F bonds, such as a phosphoramidic difluoride. nih.govresearchgate.net This is achieved through careful selection of the catalyst and control of the reaction stoichiometry. nih.gov For instance, a representative protocol for a PFEx reaction begins with the preparation of a catalyst mixture, which is then added to the phosphoramidic difluoride substrate. nih.gov

Table 1: Representative Protocol for a Catalytic Phosphorus Fluoride Exchange (PFEx) Reaction

Step Description Reagents/Conditions Source
1 Prepare PFEx Mix BTMG (a guanidine (B92328) base) + HMDS in Acetonitrile (MeCN) nih.gov
2 Reaction Setup Add PFEx Mix to a solution of the phosphoramidic difluoride substrate nih.gov
3 Nucleophile Addition Add alcohol or amine nucleophile to the reaction mixture nih.gov

Precursor-Based Synthetic Routes

The synthesis of this compound and its derivatives relies heavily on routes starting from well-defined chemical precursors. These methods range from direct reactions involving simple inorganic compounds to more complex, multi-step pathways involving halogen exchange.

Synthesis from Phosphorus Trichloride (B1173362), Ammonia (B1221849), and Hydrogen Fluoride

One of the fundamental methods for the synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃), ammonia (NH₃), and hydrogen fluoride (HF). ontosight.ai This approach represents a direct pathway to the target molecule from basic chemical feedstocks. While specific conditions and yields are not extensively detailed in the provided sources, this combination of reactants is noted as a viable synthetic route. ontosight.ai The process conceptually involves the substitution of chlorine atoms on the phosphorus center with both an amino group from ammonia and fluorine atoms from hydrogen fluoride. A related process for producing phosphorus pentafluoride (PF₅) also utilizes phosphorus trichloride and hydrogen fluoride, often in the presence of chlorine, highlighting the utility of these precursors in phosphorus-fluoride chemistry. google.comgoogle.com

Halogen Exchange Methodologies for Phosphoramidic Difluorides

A prominent and widely used strategy for synthesizing phosphoramidic difluorides—key substrates for the PFEx click reaction—is through halogen exchange. nih.govnih.gov This method typically involves the conversion of a more readily available phosphoramidic dichloride into the desired difluoride. nih.govnih.gov This transformation is a crucial step that enables access to the P(V)-F hubs required for click chemistry applications. nih.govresearchgate.net

The core of this methodology is the fluoride-chloride exchange, a type of nucleophilic substitution reaction. In this process, the chlorine atoms bonded to the phosphorus center in a phosphoramidic dichloride are displaced by fluoride ions. nih.govnih.gov Various fluorinating agents can be employed to effect this exchange. Historical methods for preparing related dialkylaminophosphorofluorides have used reagents such as potassium fluoride, sodium fluoride, and antimony trifluoride. google.com

The mechanism is analogous to other well-known halogen exchange reactions, such as the Finkelstein reaction or the conversion of sulfonyl chlorides to sulfonyl fluorides. researchgate.netorganic-chemistry.org In the context of phosphoramidic dichlorides, the reaction is often performed to prepare the substrate for subsequent PFEx reactions, as demonstrated in the synthesis of precursors for bioreactive amino acids. nih.gov

The synthesis of phosphoramidic difluorides via halogen exchange necessitates the prior preparation of the corresponding phosphoramidic dichloride precursors. These precursors are typically synthesized by reacting phosphorus oxychloride (POCl₃) with a suitable primary or secondary amine, or with ammonia. ontosight.aiontosight.ai The amine acts as a nucleophile, displacing one of the chloride ions on phosphorus oxychloride to form a P-N bond. The choice of amine determines the substitution pattern on the nitrogen atom of the final product.

Table 2: Examples of Phosphoramidic Dichloride Precursor Synthesis

Precursor Name Starting Materials Source
Diethylphosphoramidic dichloride Phosphorus oxychloride + Diethylamine
N,N-bis(2-fluoroethyl)phosphoramidic dichloride Phosphorus oxychloride + 2-fluoroethylamine ontosight.ai
(4-chloro-5-nitro-2-pyrimidinyl)phosphoramidic dichloride Phosphorus oxychloride + 4-chloro-5-nitro-2-pyrimidinylamine ontosight.ai

This reaction provides a versatile entry point to a wide range of phosphoramidic dichlorides, which can then be converted to their difluoride counterparts for use in advanced synthetic applications like PFEx. nih.govnih.gov

Chemical Reactivity and Mechanistic Studies of Phosphoramidous Difluoride Transformations

Fluorophosphorylation Reactions

Fluorophosphorylation reactions involving phosphoramidous difluoride are key processes for synthesizing a variety of organophosphorus compounds. These transformations leverage the lability of the P-F bonds to create new bonds with nucleophilic species, effectively transferring a phosphorus-containing group.

Transfer of the Fluorophosphoryl Group to Nucleophiles

The transfer of the fluorophosphoryl group from this compound and its derivatives to nucleophiles is a fundamental process in forming P-O and P-N linked compounds. A notable method for achieving this is through a catalytic process known as Phosphorus Fluoride (B91410) Exchange (PFEx). nih.gov This reaction involves the exchange of high oxidation state P-F bonds with nucleophiles like alcohols and amines. nih.gov The process is highly reliable for generating phosphoramidofluoridates and subsequently phosphoramidates. nih.gov

The mechanism of nucleophilic substitution at a phosphorus center, which is central to these transfer reactions, can proceed through different pathways. For trivalent phosphorus compounds like this compound, a bimolecular nucleophilic substitution (S_N2@P) reaction is common. researchgate.net This reaction occurs via either an inversion or retention of the molecular configuration around the phosphorus atom. researchgate.net The reaction generally proceeds through an associative two-step addition-elimination mechanism, which involves the formation of a transient pentacoordinate phosphorane intermediate. researchgate.netresearchgate.net

Formation Pathways of Phosphoramidates

Phosphoramidates are a class of organophosphorus compounds containing a bond between a phosphorus(V) atom and a nitrogen atom. nih.govwikipedia.org While this compound is a phosphorus(III) compound, it serves as a precursor to P(V) phosphoramidates through reactions that involve both substitution and oxidation.

One synthetic route begins with the preparation of a phosphoramidic difluoride from a phosphoramidic dichloride through a fluoride-chloride halogen exchange. nih.gov This phosphoramidic difluoride can then undergo sequential PFEx reactions to yield a phosphoramidate (B1195095). nih.gov The first substitution often involves an alcohol, forming a phosphoramidofluoridate, which can then react with an amine to form the final phosphoramidate product. nih.gov The choice of catalyst is crucial for ensuring targeted reactivity and high yields in these sequential reactions. nih.gov

Another general pathway to phosphoramidates involves the oxidative cross-coupling of H-phosphonates with amines. nih.gov Although not a direct reaction of this compound, this highlights a fundamental method for creating the P-N bond characteristic of phosphoramidates.

Reactant 1Reactant 2Product TypeReaction TypeRef.
Phosphoramidic DifluorideAryl AlcoholPhosphoramidofluoridatePFEx Reaction nih.gov
PhosphoramidofluoridateAminePhosphoramidatePFEx Reaction nih.gov
Diethyl H-phosphonateAminePhosphoramidateOxidative Cross-Coupling nih.gov

Hydrolysis Reactions

This compound is known to be reactive with water. ontosight.ai The hydrolysis of phosphoramidates, which are related P(V) derivatives, can proceed through multiple mechanisms, providing insight into the potential pathways for the breakdown of P-N compounds in aqueous environments.

Mechanisms Leading to Phosphoric Acid Derivatives

The hydrolysis of phosphoramidate derivatives can involve cleavage of either the P-N bond or another bond, such as a P-O ester bond, depending on the reaction conditions and the structure of the molecule. researchgate.net For instance, studies on cyclic acylphosphoramidates at neutral pH have shown that hydrolysis can occur via two competing mechanisms: nucleophilic attack on the carbonyl carbon and a pathway involving P-O bond cleavage. researchgate.net

In the context of this compound itself, hydrolysis would involve the nucleophilic attack of water on the phosphorus atom. This would lead to the sequential displacement of the fluoride and amino groups, ultimately yielding phosphoric acid derivatives. The reaction likely proceeds through the formation of intermediates such as phosphoramidofluoridous acid and subsequently phosphorous acid, which can be further oxidized. The presence of the amino group and two fluorine atoms on the phosphorus center influences the reactivity and the specific intermediates formed during the hydrolysis process. ontosight.ai

Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution is the most characteristic reaction of this compound, given the two labile P-F bonds. These reactions are fundamental for the synthesis of a diverse array of organophosphorus compounds. entegris.com

Substitution of Fluorine Atoms with Various Nucleophiles (e.g., Amines, Alcohols)

The fluorine atoms in this compound can be readily displaced by a variety of nucleophiles, including amines and alcohols, to form new P-N and P-O bonds. cas.cn The mechanism of these S_N2 reactions at the phosphorus atom typically involves the formation of a pentacoordinate transition state or intermediate. researchgate.netttu.ee

The reaction with alcohols, in the presence of an activator, leads to the formation of phosphoramidites. entegris.comentegris.com Similarly, reaction with a secondary amine can displace a fluorine atom to yield a phosphorodiamidous fluoride. The stereochemistry of these substitution reactions is complex; while many S_N2 reactions at phosphorus proceed with inversion of configuration, reactions involving fluorides as leaving groups can sometimes result in a mixture of products, with retention of configuration being a significant pathway. mdpi.com

The reactivity of this compound allows for its use as a phosphitylating agent. entegris.com For example, the reaction with alcohols is a key step in the synthesis of phosphoramidites, which are themselves important reagents in oligonucleotide synthesis. The general scheme for these substitutions can be represented as follows:

H₂N-PF₂ + Nu-H → H₂N-PF(Nu) + HF H₂N-PF(Nu) + Nu'-H → H₂N-P(Nu)(Nu') + HF

Where Nu-H and Nu'-H can be alcohols, amines, or other nucleophiles.

NucleophileProduct ClassBond FormedMechanistic FeatureRef.
Alcohol (ROH)Phosphoramidite (B1245037)P-OPentacoordinate Intermediate entegris.comentegris.com
Amine (R₂NH)Phosphorodiamidous FluorideP-NS_N2@P researchgate.netcas.cn
Phenol (ArOH)Aryl PhosphoramidofluoriditeP-OAddition-Elimination researchgate.net

Intrinsic Reactivity Profile of Phosphorus(III) Compounds

The chemistry of trivalent phosphorus compounds, including this compound, is fundamentally shaped by their potent nucleophilicity and character as reducing agents. libretexts.org The lone pair of electrons on the phosphorus atom is readily available for donation, making these compounds highly reactive towards electrophiles. This inherent nucleophilicity results in the swift formation of phosphonium (B103445) salts when P(III) compounds are treated with reactive alkyl halides. libretexts.org For instance, triphenylphosphine (B44618) reacts exothermically and rapidly with alkyl halides to yield phosphonium salts, a reactivity that contrasts sharply with its nitrogen analogue, triphenylamine, where the nitrogen lone pair is delocalized by resonance, rendering it significantly less reactive in SN2 reactions. libretexts.org

Furthermore, trivalent phosphorus is easily oxidized. libretexts.org Its strong affinity for oxygen and sulfur is a defining characteristic, utilized in numerous synthetic transformations where the highly stable phosphine (B1218219) oxide is a common byproduct. libretexts.org Unlike amines, many simple phosphines and their derivatives are pyrophoric, igniting spontaneously upon contact with atmospheric oxygen. libretexts.org This propensity for oxidation is central to their role in redox-based catalytic cycles. The reactivity of geometrically constrained phosphorus(III) complexes demonstrates this, as they can be readily oxidized to P(V) dihalo-derivatives. nih.govresearchgate.net This oxidation from a P(III) to a P(V) state is a foundational step in many of the catalytic processes involving phosphorus-fluorine bond transformations. acs.org

The table below summarizes the core reactivity characteristics of trivalent phosphorus compounds.

Reactivity CharacteristicDescriptionExample Reaction
Strong Nucleophilicity The lone pair on the P(III) center readily attacks electrophiles.Rapid and exothermic reaction with alkyl halides to form stable phosphonium salts. libretexts.org
Reducing Character Trivalent phosphorus has a high affinity for oxygen and sulfur and is easily oxidized.Spontaneous combustion of phosphine and its alkyl derivatives in air; use as an oxygen-atom acceptor in reactions like the Wittig reaction. libretexts.org
Redox Cycling Facile oxidation from P(III) to P(V) and subsequent reduction enables catalytic turnovers.Oxidation of a P(III) pincer complex to a P(V) dihalide derivative. nih.govresearchgate.net

Advanced Mechanistic Investigations of Phosphorus-Fluorine Bond Formations and Cleavages

The formation and cleavage of phosphorus-fluorine (P-F) bonds are critical steps in the catalytic application of this compound and related compounds, particularly in transformations like hydrodefluorination. Mechanistic studies, combining experimental and computational approaches, have revealed that these transformations often hinge on the facile redox cycling between P(III) and P(V) oxidation states. acs.org

A common mechanistic pathway begins with the oxidative addition of a fluoroaromatic substrate to a P(III) center. acs.org This process, which can be likened to a Meisenheimer-like transition state, results in the formation of a pentacoordinate P(V) species known as a fluorophosphorane. acs.org This step represents a formal oxidation of phosphorus from P(III) to P(V) and involves the cleavage of a carbon-fluorine (C-F) bond and the formation of a new P-F bond. acs.org The subsequent steps in the catalytic cycle are designed to regenerate the active P(III) catalyst by cleaving this newly formed P-F bond. acs.orgrsc.org

In catalytic hydrodefluorination reactions, phosphines act as catalysts by first capturing a fluoride ion from a substrate. acs.org The mechanism involves the initial reaction of the phosphine (a P(III) compound) with a fluoroaromatic molecule to form a P(V) fluorophosphorane. acs.org This intermediate effectively holds the captured fluoride.

The key steps in a representative fluoride capture and transfer cycle are outlined below.

StepReactantsIntermediate/ProductMechanistic Role
1. Oxidative Addition P(III) Phosphine + FluoroaromaticP(V) FluorophosphoraneFluoride capture from substrate. acs.org
2. Fluoride Transfer P(V) Fluorophosphorane + SilanePhosphonium Ion + FluorosilicateTransfer of captured fluoride to a scavenger. acs.org
3. Hydride Transfer Phosphonium Ion + HydrosilicateP(V) Phosphorane + SilaneReduction of the phosphonium species. acs.org
4. Reductive Elimination P(V) PhosphoraneP(III) Phosphine + ProductCatalyst regeneration and product release. acs.org

Oxidative fluoride transfer involves the simultaneous oxidation of the phosphorus center and the transfer of a fluoride anion. This is exemplified by the reaction of P(III) compounds with reagents that can act as both an oxidant and a fluoride source. For example, the synthesis of a fluorophosphonium dication was achieved through the oxidation of a phosphenium cation with xenon difluoride (XeF2), which forms a difluorophosphorane. rsc.org Subsequent abstraction of one fluoride ion yields the desired electrophilic phosphonium species. rsc.org

In the context of C-F activation, the initial step where a P(III) phosphine reacts with a fluoroaromatic substrate to yield a P(V) fluorophosphorane is itself an oxidative fluoride transfer process, albeit one where the fluoride originates from the substrate. acs.org This step is characterized as a highly asynchronous oxidative addition, where C-F bond cleavage and P-F bond formation occur within the same transformation, formally changing the oxidation state of phosphorus. acs.org

The efficiency and pathway of P-F bond transformations are highly dependent on the choice of reagents and catalysts.

Phosphines as Catalysts: Simple, commercially available phosphines like tri-n-butylphosphine (PnBu3) have proven to be highly effective catalysts for hydrodefluorination, sometimes outperforming more complex, geometrically constrained phosphine systems. acs.org

Silanes as Reagents: Silanes, such as diphenylsilane (B1312307) (Ph2SiH2), are crucial reagents that work in concert with phosphine catalysts. acs.org They serve a dual role: first as a fluoride acceptor (scavenger) to facilitate the regeneration of the phosphorus catalyst, and second as a hydride source to complete the hydrodefluorination of the substrate. acs.orgrsc.org The combination of PnBu3 and Ph2SiH2 has been identified as an optimal system for the hydrodefluorination of pentafluoropyridine. acs.org

Electrophilic Phosphorus Cations (EPCs): Highly electrophilic species such as the fluorophosphonium cation [(C6F5)3PF][B(C6F5)4] can act as potent Lewis acid catalysts. rsc.org These catalysts function by directly activating C-F bonds, leading to the formation of a difluorophosphorane intermediate and a carbocation, which is then reduced by a silane. rsc.org

Lewis Base Catalysis: In Phosphorus Fluoride Exchange (PFEx) reactions, which involve the substitution of fluoride on a P(V) center, Lewis bases play a critical catalytic role. Strong, non-nucleophilic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can activate P-F bonds, significantly enhancing the rate of exchange with nucleophiles such as alcohols and amines. nih.gov This demonstrates that external catalysts can be used to facilitate the cleavage of P-F bonds, complementing the intrinsic reactivity of the phosphorus center.

The table below details the functions of key reagents and catalysts in these transformations.

Reagent/CatalystChemical NameRole in Reaction Pathway
PnBu3 Tri-n-butylphosphineP(III) catalyst for hydrodefluorination; captures fluoride from substrate. acs.org
Ph2SiH2 DiphenylsilaneStoichiometric reagent; acts as a fluoride acceptor and hydride donor. acs.org
[(C6F5)3PF][B(C6F5)4] Tris(pentafluorophenyl)fluorophosphonium tetrakis(pentafluorophenyl)borateElectrophilic Lewis acid catalyst for C-F bond activation. rsc.org
XeF2 Xenon DifluorideOxidizing and fluorinating agent for preparing P(V) fluorides from P(III) precursors. rsc.org
TBD 1,5,7-Triazabicyclo[4.4.0]dec-5-eneLewis base catalyst for activating P-F bonds towards nucleophilic substitution (PFEx). nih.gov

Advanced Spectroscopic Characterization of Phosphoramidous Difluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereochemical Elucidation through NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical elucidation of molecules, providing detailed information about the connectivity and spatial arrangement of atoms. nih.govnih.gov For phosphoramidous difluoride (H₂NPF₂), NMR analysis focusing on ¹H, ¹⁹F, and ³¹P nuclei, along with their coupling constants, is critical for confirming its molecular structure and symmetry in the solution state.

The primary stereochemical question for this compound involves the geometry at the nitrogen atom—specifically, whether the PNH₂ moiety is planar or pyramidal. While definitive stereochemical assignments often rely on a suite of NMR experiments, the fundamental data from ¹H, ¹⁹F, and ³¹P spectra provide the initial evidence. In a planar structure with C₂ᵥ symmetry, as suggested by microwave spectroscopy studies, the two hydrogen atoms would be chemically and magnetically equivalent, as would the two fluorine atoms. researchgate.net This would result in a single resonance in the ¹H NMR spectrum and a single resonance in the ¹⁹F NMR spectrum, with characteristic splitting patterns due to spin-spin coupling.

Key NMR parameters for analysis would include:

Chemical Shifts (δ): The positions of the ¹H, ¹⁹F, and ³¹P signals are indicative of the local electronic environment of each nucleus.

Coupling Constants (J):

¹J(P-F): The large one-bond coupling between phosphorus and fluorine provides evidence of the P-F bond.

¹J(P-N) and ²J(P-N-H): Couplings between phosphorus and nitrogen, and the two-bond coupling between phosphorus and hydrogen, help to establish the P-N-H connectivity.

²J(F-P-N-H): This coupling can provide information about the dihedral angle and thus the conformation around the P-N bond.

²J(H-N-H): The geminal coupling between the two amine protons can also be indicative of the geometry at the nitrogen center.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to study gaseous molecules, providing exceptionally precise data on their rotational energy levels. ubbcluj.roslideshare.net This information allows for the accurate determination of molecular geometry, conformational preferences, and internal dynamics. dcu.ienih.gov

The analysis of the rotational spectrum of this compound has allowed for the precise determination of its molecular structure. researchgate.net The microwave spectrum is consistent with a molecule possessing a planar nitrogen configuration, where the hydrogen atoms lie in the plane of symmetry. researchgate.net From the rotational constants derived from the spectrum, a set of structural parameters has been calculated. researchgate.net

Table 1: Molecular Geometry of this compound from Microwave Spectroscopy Data. researchgate.net
ParameterValue
P-F Bond Length (d(PF))1.587 ± 0.004 Å
P-N Bond Length (d(PN))1.650 ± 0.004 Å
N-Hcis Bond Length (d(NHcis))1.002 ± 0.005 Å
N-Htrans Bond Length (d(NHtrans))0.981 ± 0.005 Å
F-P-F Angle (∠FPF)94.6 ± 0.2°
F-P-N Angle (∠FPN)100.6 ± 0.2°
H-N-H Angle (∠HNH)117.2 ± 0.4°
P-N-Hcis Angle (∠PNHcis)123.1 ± 0.2°
P-N-Htrans Angle (∠PNHtrans)119.7 ± 0.4°

Conformational analysis via microwave spectroscopy is a powerful tool for identifying the different stable spatial arrangements of a molecule in the gas phase. sns.itfrontiersin.org For this compound, the experimental evidence from its microwave spectrum is consistent with the presence of only a single conformer at the low rotational temperatures of the experiment. researchgate.net This observed conformer is characterized by a planar PNH₂ group, indicating that other potential conformers (e.g., a non-planar, pyramidal structure at nitrogen) are either significantly less stable or relax to the ground state during the supersonic expansion used in the experiment. researchgate.net

Table 2: Barrier to Internal Rotation around the P-N Bond in this compound. researchgate.net
ParameterValue (cm⁻¹)Value (kcal/mol)
VPN (Barrier Height)4356 ± 9612.46 ± 0.27

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that subjects molecules to high-energy electrons, typically 70 eV. wikipedia.org This process not only forms a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint that is highly useful for structural identification. researchgate.net

The EI mass spectrum of this compound (molecular weight: 84.9931 u) shows a distinct fragmentation pattern that confirms its elemental composition and structure. nist.gov The molecular ion peak is observed, and various fragment ions correspond to the loss of fluorine, hydrogen, or amino groups.

Table 3: Principal Ions in the Electron Ionization Mass Spectrum of this compound. nist.gov
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Ion Assignment
85100.0[H₂NPF₂]⁺˙ (Molecular Ion)
8458.8[HNPF₂]⁺˙
6912.8[PF₂]⁺
6634.1[HNPF]⁺˙
5010.6[PF]⁺˙

High-Resolution Time-of-Flight Mass Spectrometry (HRTOF-MS) for Exact Mass Determination

High-Resolution Time-of-Flight Mass Spectrometry (HRTOF-MS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the time it takes for an ion to travel a fixed distance, its mass-to-charge ratio (m/z) can be determined with very high accuracy.

For this compound (PF₂NH₂), the theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each constituent element. This calculated exact mass serves as a benchmark for experimental verification by HRTOF-MS. The high resolution of this technique can easily distinguish the target compound from other species with the same nominal mass but different elemental formulas. The experimentally determined mass should align with the theoretical value within a few parts per million (ppm), confirming the compound's identity.

Table 1: Theoretical Monoisotopic Mass of this compound
ElementIsotopeNumber of AtomsExact Mass (Da)Total Mass (Da)
Phosphorus³¹P130.97376230.973762
Fluorine¹⁹F218.99840337.996806
Nitrogen¹⁴N114.00307414.003074
Hydrogen¹H21.0078252.015650
Total Exact Mass 84.989292

Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules by irradiating them with high-energy photons and analyzing the kinetic energy of the ejected electrons. acs.orgamericanpharmaceuticalreview.com This method provides direct insight into the electronic structure and bonding within a molecule. acs.org

Ionization Energy Measurements and Electronic Structure Insights

When a molecule of this compound is subjected to PES, the energy of the incident photons (hν) is used to overcome the binding energy of an electron and impart it with kinetic energy. By measuring this kinetic energy, the ionization energy—the minimum energy required to remove an electron from a specific molecular orbital—can be determined. The spectrum consists of bands that correspond to the ionization from different molecular orbitals.

The first ionization energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). For this compound, this value provides critical information about its reactivity and electronic stability. Studies have reported the ionization energy for this compound, offering a key data point for understanding its electronic environment. acs.org

Table 2: Ionization Energy of this compound
ParameterValueTechnique
First Ionization Energy10.90 ± 0.10 eVPhotoelectron Spectroscopy
acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the bonding framework of a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light. These two methods are complementary, as their selection rules differ; some vibrations may be active in one technique but not the other.

Vibrational Spectra Analysis for Functional Group Identification

The vibrational spectra of this compound have been extensively studied, providing detailed assignments for its fundamental modes of vibration. researchgate.net The analysis of these spectra allows for the clear identification of characteristic stretching and bending vibrations associated with its functional groups, namely the N-H, P-N, and P-F bonds. For instance, the N-H stretching frequencies are typically observed in the high-wavenumber region, while the P-F stretches appear at lower frequencies. The spectra of crystalline PF₂NH₂ show shifts in N-H stretching frequencies, which is consistent with the presence of hydrogen bonding in the solid state. researchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) for Crystalline this compound
Raman (Crystalline)Infrared (Crystalline)Assignment
34293430N-H antisymmetric stretch
33393340N-H symmetric stretch
15851585NH₂ bend
12081208NH₂ wag
960960P-N stretch
855855P-F antisymmetric stretch
818817P-F symmetric stretch
515515PF₂ bend
369-PF₂ wag
researchgate.net

Coupling with Multi-Wavelength Techniques for Comprehensive Characterization

A comprehensive understanding of a molecule often requires the integration of data from multiple analytical techniques. Coupling vibrational spectroscopy with other methods provides a more complete picture than any single technique could alone. For this compound, a powerful approach is the combination of IR and Raman spectroscopy with X-ray diffraction.

Research on this compound has utilized this very approach, where IR and Raman spectra were recorded for the liquid, unannealed solid, and crystalline phases. researchgate.net The interpretation of these vibrational spectra was performed in conjunction with the precise structural data obtained from single-crystal X-ray diffraction. This combined analysis allowed for a detailed characterization of the intermolecular forces, such as hydrogen bonding, and their effects on the vibrational modes in the condensed phases. researchgate.net This synergistic use of different spectroscopic and diffraction techniques is crucial for fully characterizing the structure and bonding of the molecule in various states.

X-ray Diffraction Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique has been applied to this compound to elucidate its solid-state structure with high precision.

A single-crystal X-ray diffraction study of this compound was conducted at a low temperature of 95 K. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. The results provided accurate measurements of bond lengths and angles, and crucially, identified a network of intermolecular hydrogen bonds. This hydrogen bonding involves the amino group and one of the fluorine atoms, leading to the formation of corrugated layers of molecules in the crystal structure and explaining the inequivalence of the two P-F bond lengths. researchgate.net

Table 4: Crystallographic Data for this compound at 95 K
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.2125(26)
b (Å)12.830(5)
c (Å)4.896(4)
β (°)115.07(6)
Z (Molecules per unit cell)4
P-N Bond Length (Å)1.6384(9)
P-F(1) Bond Length (Å)1.6083(11)
P-F(2) Bond Length (Å)1.5899(6)
F-P-F Angle (°)95.5(1)
F(1)-P-N Angle (°)98.6(1)
F(2)-P-N Angle (°)102.3(1)
researchgate.net

Solid-State Structure Determination and Crystal Parameters

A study conducted at 95 K determined the crystal structure of aminodifluorophosphine. nih.gov The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The crystal parameters obtained from this study are summarized in the table below.

Interactive Data Table: Crystal Parameters of this compound at 95 K nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a5.2125 Å
b12.83 Å
c4.896 Å
α90 °
β115.07 °
γ90 °
Z4

These parameters define the unit cell of the crystal and, in conjunction with the determined atomic coordinates, provide a complete description of the solid-state structure. The phosphorus-nitrogen bond length and the geometry around the phosphorus and nitrogen atoms are of particular interest, as they influence the chemical reactivity and spectroscopic properties of the molecule. For instance, adjusted r(0) heavy atom distances and angles have been reported as: r(PF)=1.593(3) Å, r(NP)=1.654(3) Å, and angle FPF=93.5(5)°. researchgate.net

Absolute Configuration Assignment in Chiral Analogues

The assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly in fields like asymmetric synthesis and medicinal chemistry. scielo.br While this compound itself is not chiral, the introduction of chiral substituents on the nitrogen or phosphorus atom can lead to chiral analogues. The determination of the absolute spatial arrangement of atoms in these chiral derivatives is essential for understanding their properties and interactions. libretexts.org

Various methods are employed to assign the absolute configuration of chiral compounds, including X-ray crystallography of single crystals, and chiroptical spectroscopy methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), often in combination with quantum-mechanical calculations. scielo.brresearchgate.net For chiral phosphoramidite (B1245037) ligands, which are structurally related to this compound, ³¹P NMR spectroscopy is a powerful tool for characterization and can aid in distinguishing between diastereomers. researchgate.net

The synthesis of novel chiral phosphoramidite ligands derived from readily available chiral sources like D-mannitol has been reported. researchgate.netnih.gov These ligands, which can possess C₂ or pseudo-C₂ symmetry, are characterized by various spectroscopic methods to confirm their structure and stereochemistry. researchgate.net Although direct X-ray crystallographic analysis can be challenging if the products are microcrystalline, spectroscopic data provides crucial information. researchgate.net

Interactive Data Table: Spectroscopic Data for a Chiral Phosphoramidite Ligand Analogue

CompoundLigand Type³¹P NMR Chemical Shift (δ, ppm)
L2 Isomer 1Phosphoramidite134.6
L2 Isomer 2Phosphoramidite135.12

Data derived from a study on chiral phosphoramidite ligands. researchgate.net

The distinct ³¹P NMR signals for the diastereomers of ligand L2 highlight the sensitivity of this technique to the stereochemical environment around the phosphorus atom. researchgate.net This spectroscopic distinction is fundamental for assessing the diastereoselectivity of the synthesis and for the subsequent application of these chiral ligands in asymmetric catalysis. rug.nl The development of new synthetic methods and chiral auxiliaries continues to advance the field, enabling the creation and confident stereochemical assignment of a wide array of chiral organophosphorus compounds. uni-freiburg.de

Computational and Theoretical Investigations of Phosphoramidous Difluoride

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, serve as a fundamental tool for predicting the properties of molecules like phosphoramidous difluoride.

Prediction of Structural Parameters

Theoretical calculations are crucial for determining and refining the structural parameters of this compound. While experimental techniques such as microwave spectroscopy provide accurate structural data, ab initio methods can complement and sometimes predict these findings. For this compound, effective structural parameters have been determined from spectroscopic data, which can be compared with and supported by ab initio calculations. nist.gov

Below is a table of effective structural parameters for this compound determined from spectroscopic methods, which would be the target for validation by ab initio calculations. nist.gov

ParameterValue
Bond Lengths (Å)
P-N1.660
P-F1.587
N-H (cis)1.002
N-H (trans)0.981
Bond Angles (º)
F-P-F95.7
F-P-N100.0
P-N-H (cis)117.3
P-N-H (trans)122.0
H-N-H117.1

Conformational Energetics and Stability Assessments

Computational methods are essential for exploring the conformational landscape of this compound. These studies can identify stable conformers and the energy barriers between them. For analogous molecules, ab initio calculations have been successfully employed to assess conformational stability. For example, in (methylamino)thiophosphoryl difluoride, MP2 calculations with the 6-311+G(d,p) basis set predicted the energy difference between near-trans and near-cis conformers. researchgate.net

Such analyses for this compound would involve rotating the amino group relative to the PF₂ group and calculating the energy at each step to map out the potential energy surface. This would reveal the most stable conformations and the transition states connecting them, providing insight into the molecule's flexibility and the population of different conformers at various temperatures.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying larger systems and complex reaction mechanisms.

Elucidation of Reaction Mechanisms and Transition States

While specific DFT studies detailing the reaction mechanisms of this compound are not extensively documented in the available literature, DFT is a powerful tool for such investigations. It can be used to model potential reaction pathways, for instance, in reactions involving nucleophilic or electrophilic attack at the phosphorus or nitrogen centers. Researchers can identify intermediates and, crucially, the transition state structures that connect them.

For example, in a hypothetical hydrolysis reaction, DFT could be used to model the approach of a water molecule, the breaking of the P-N or P-F bonds, and the formation of new bonds, mapping out the entire reaction coordinate.

Calculation of Activation Energies for Elementary Steps

A key outcome of DFT studies on reaction mechanisms is the calculation of activation energies. The energy difference between the reactants and the transition state determines the rate of a chemical reaction. By calculating these barriers for each elementary step in a proposed mechanism, the rate-determining step can be identified.

Although specific activation energies for reactions of this compound are not found in the searched literature, the methodology is well-established. For instance, DFT has been used to calculate activation barriers for various complex catalytic cycles involving phosphorus compounds, demonstrating its capability in this area.

Thermodynamic Parameter Determination (e.g., Gibbs Free Energy)

DFT calculations can also be used to determine important thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy of reaction (ΔG). A negative ΔG indicates a spontaneous process. By calculating the Gibbs free energy of reactants, products, and transition states, the spontaneity and position of equilibrium of a reaction can be predicted.

The standard Gibbs free energy change for a reaction can be calculated from the computed enthalpies (ΔH) and entropies (ΔS) of the species involved, using the equation:

ΔG° = ΔH° - TΔS°

This thermodynamic data is vital for understanding the feasibility of a reaction under different temperature conditions. While specific thermodynamic data from DFT calculations for this compound reactions is not available in the public domain based on the conducted searches, the theoretical framework for such calculations is robust and widely applied in computational chemistry.

Investigation of Substituent and Solvent Effects on Reactivity

Computational studies are crucial in elucidating the reactivity of this compound (PF₂NH₂) by examining the influence of various substituents and solvents. Theoretical models allow for the systematic modification of the molecular structure and its environment to predict how these changes affect its chemical behavior.

Substituent Effects: The reactivity of this compound can be significantly altered by substituting the hydrogen atoms on the nitrogen or the fluorine atoms on the phosphorus. For instance, replacing the amino hydrogens with alkyl groups (R) to form R₂NPF₂ can modulate the nucleophilicity of the nitrogen and the electrophilicity of the phosphorus center. Computational studies have shown that electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilic character. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen but can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. The nature of the substituent also influences the geometry and electronic structure of the molecule, which in turn affects its reactivity. mit.edu

Solvent Effects: The surrounding solvent medium plays a critical role in the reaction pathways of this compound. acs.org Computational models, such as those employing continuum solvation models or explicit solvent molecules, can simulate these effects. researchgate.net In polar solvents, the dipole moment of this compound can lead to significant solute-solvent interactions, stabilizing transition states and intermediates. For example, in reactions where charge separation occurs in the transition state, polar solvents can lower the activation energy, thereby accelerating the reaction rate. Conversely, nonpolar solvents may favor reactions that proceed through less polar transition states. acs.org Hydrogen bonding between the N-H protons of this compound and solvent molecules can also influence its reactivity by altering the electron density distribution within the molecule. acs.org

The following table summarizes the predicted effects of different substituents and solvents on the reactivity of this compound based on theoretical investigations.

FactorVariationPredicted Effect on ReactivityTheoretical Basis
Substituent on Nitrogen Electron-donating (e.g., -CH₃)Increased nucleophilicity of NitrogenIncreased electron density on N
Electron-withdrawing (e.g., -CF₃)Decreased nucleophilicity of Nitrogen, Increased electrophilicity of PhosphorusDecreased electron density on N, inductive effect on P
Substituent on Phosphorus More electronegative (e.g., -Cl)Increased electrophilicity of PhosphorusEnhanced positive partial charge on P
Less electronegative (e.g., -CH₃)Decreased electrophilicity of PhosphorusReduced positive partial charge on P
Solvent Polar aprotic (e.g., DMSO)Stabilization of polar transition statesDielectric constant, dipole-dipole interactions
Polar protic (e.g., H₂O)Hydrogen bonding with N-H, potential for solvolysisHydrogen bond donor/acceptor capabilities
Nonpolar (e.g., Hexane)Favors non-polar reaction pathwaysLow dielectric constant

Computational Analysis of Electronic Structure and Bonding

Analysis of Lone Pair Interactions

The electronic structure of this compound is significantly influenced by the presence of lone pairs on both the nitrogen and fluorine atoms. Computational analysis, particularly through methods like Natural Bond Orbital (NBO) analysis, provides deep insights into the interactions involving these lone pairs.

The nitrogen lone pair in this compound is stereochemically active and plays a crucial role in its donor properties. researchgate.net Its orientation and energy level determine the molecule's ability to act as a Lewis base and to participate in hydrogen bonding. Computational studies reveal delocalization of the nitrogen lone pair towards the phosphorus atom, a phenomenon known as pπ-dπ back-bonding, although the extent of this interaction is a subject of ongoing theoretical investigation.

HOMO-LUMO Orbital Characterization and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of this compound. researchgate.netirjweb.com The energy and composition of these orbitals provide a quantum mechanical basis for predicting how the molecule will interact with other chemical species. mdpi.com

HOMO: The HOMO of this compound is typically characterized by a significant contribution from the nitrogen lone pair. This indicates that the initial site of electrophilic attack is likely to be the nitrogen atom. The energy of the HOMO is related to the ionization potential of the molecule and its ability to donate electrons. researchgate.net

LUMO: The LUMO is generally centered on the phosphorus atom and has antibonding character with respect to the P-F bonds. This suggests that the phosphorus atom is the primary site for nucleophilic attack. The energy of the LUMO is related to the electron affinity of the molecule. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. mdpi.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. rsc.org Computational methods can accurately calculate this gap, offering a quantitative measure of the molecule's reactivity. researchgate.netirjweb.com

The following table presents a hypothetical summary of calculated HOMO, LUMO, and HOMO-LUMO gap energies for this compound and a substituted derivative, illustrating how these parameters can be used to predict changes in reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
PF₂NH₂-11.51.212.7Moderately reactive
PF₂N(CH₃)₂-10.81.512.3More reactive (higher HOMO)

Molecular Modeling and Simulations

Prediction of Molecular Interactions and Binding Affinities

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and docking, are powerful tools for predicting how this compound interacts with other molecules, including potential binding partners like proteins or other small molecules. nih.govnih.govfrontiersin.org These methods provide atomistic-level insights into the non-covalent interactions that govern molecular recognition and binding. mdpi.com

Molecular Docking: Docking simulations can be used to predict the preferred binding orientation and affinity of this compound within a target binding site. nih.gov The process involves generating a multitude of possible conformations of the ligand (this compound) and scoring them based on the predicted interaction energy with the receptor. These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecular interactions over time. nih.gov By simulating the movement of atoms in the system, MD can be used to assess the stability of a predicted binding pose, explore conformational changes upon binding, and calculate binding free energies. These simulations take into account the flexibility of both the ligand and the receptor, offering a more realistic representation of the binding process. nih.govnih.gov

The following table provides a hypothetical example of predicted binding affinities and key interactions for this compound with a generic protein active site, as might be determined through molecular modeling.

Interaction TypeKey Residues InvolvedPredicted Binding Affinity (kcal/mol)
Hydrogen BondAsp10, Ser45-5.8
van der WaalsLeu12, Val50-2.1
ElectrostaticArg88-1.5
Total Predicted Binding Affinity -9.4

These computational approaches are invaluable for rational drug design and for understanding the role of this compound and its derivatives in more complex chemical and biological systems.

Applications of Phosphoramidous Difluoride in Advanced Chemical Synthesis

Building Blocks and Synthetic Intermediates for Complex Organophosphorus Compounds

The reactivity of the P-F bonds in phosphoramidous difluorides allows for their stepwise or simultaneous replacement by a wide range of nucleophiles. This capability positions them as key starting materials for generating molecular complexity and installing the phosphorus moiety, which is essential for biological activity in many compounds.

Precursors for Pharmaceuticals and Agrochemicals

Organophosphorus compounds are integral to the pharmaceutical and agrochemical industries. nih.govresearchgate.net The introduction of fluorine-containing groups, such as those in phosphoramidous difluoride, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netnih.gov

Phosphoramidous difluorides serve as foundational synthons for more elaborate structures. Through nucleophilic substitution reactions, the fluoride (B91410) atoms can be replaced by alkoxy, aryloxy, or other functional groups to create diverse phosphoramidite (B1245037) or phosphonate (B1237965) derivatives. These derivatives are, in turn, key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals like herbicides, insecticides, and fungicides. researchgate.net The unique electronic properties imparted by the fluorine atoms can influence the reactivity and selectivity of subsequent synthetic steps. nih.gov

Table 1: Synthetic transformations of this compound for bioactive compound precursors.
ReactantReagentProduct ClassPotential Application
R₂NPF₂2 R'OH / BasePhosphoramidite (R₂NP(OR')₂)Oligonucleotide synthesis, Ligand synthesis
R₂NPF₂R'OH / BasePhosphonofluoridite (R₂NP(OR')F)Intermediate for chiral phosphorus compounds
R₂NPF₂[Oxidation]Phosphoramidic difluoride (R₂NP(O)F₂)Precursor for nerve agents, PFEx chemistry
R₂NPF₂Grignard Reagent (R'MgX)Aminophosphine (R₂NPR'₂)Ligand synthesis, Organocatalysis

Synthesis of Phosphorus-Containing Compounds for Biological Systems

Phosphorus compounds are fundamental to life, forming the backbone of DNA and RNA and playing a central role in cellular energy transfer. Synthetic analogues of these natural phosphorus compounds are invaluable tools for chemical biology and drug discovery. Phosphoramidous difluorides can be used to construct non-natural phosphate (B84403) mimics, where the difluoromethylene group (CF₂) can act as a bioisostere for an oxygen atom, potentially improving metabolic stability. nih.gov

The synthesis of such analogues often involves the carefully controlled substitution of the fluoride ions and subsequent oxidation of the P(III) center to the biologically relevant P(V) state. This approach allows for the creation of modified nucleotides, phospholipids, and enzyme inhibitors that can be used to probe biological pathways or act as therapeutic agents. nih.govresearchgate.net

Catalysis

The unique electronic and steric properties of this compound and its derivatives make them highly valuable in the field of catalysis, both as precursors to catalytic hubs and as ligands for transition metals.

Facilitation of Diverse Chemical Transformations

A groundbreaking application stemming from this compound precursors is Phosphorus Fluoride Exchange (PFEx) click chemistry. nih.govnih.govresearchgate.net This process utilizes phosphoramidic difluorides (R₂NP(O)F₂), which are readily synthesized by the oxidation of phosphoramidous difluorides. These P(V)-F compounds serve as exceptionally reliable connective hubs. nih.govchemrxiv.org

In the presence of a Lewis base catalyst, these hubs react efficiently and selectively with nucleophiles like alcohols and amines to form stable P-O and P-N bonds. nih.govnih.gov The PFEx reaction is characterized by high yields, a lack of side products, and superior performance compared to analogous P-Cl compounds, qualifying it as a true "click" reaction. nih.gov This methodology enables the rapid assembly of complex, multidimensional molecules from simple modules, accelerating the discovery of new functional molecules. nih.govnih.gov

Table 2: Key features of the Phosphorus Fluoride Exchange (PFEx) reaction.
FeatureDescriptionSignificance
Reaction TypeNucleophilic substitution at a P(V) center. nih.govForms stable P-O and P-N bonds.
SubstratePhosphoramidic difluorides (derived from phosphoramidous difluorides). chemrxiv.orgHighly reactive and selective connective hubs.
CatalystLewis bases (e.g., TBD, DBU). nih.govnih.govSignificantly enhances the rate of P-F exchange.
CharacteristicsHigh yield, minimal byproducts, broad substrate scope. nih.govMeets the criteria for "click chemistry."

Ligand Design in Transition Metal Catalysis

The trivalent phosphorus center in this compound possesses a lone pair of electrons, allowing it to function as a ligand for transition metal complexes, which are the cornerstone of homogeneous catalysis. mdpi.com The design of phosphorus ligands is crucial as it directly influences the catalytic activity, selectivity, and stability of the metal complex. mdpi.com

Phosphoramidous difluorides represent a tunable class of ligands. The two highly electronegative fluorine atoms make the phosphorus center a strong π-acceptor, while the electronic properties of the amine substituent (R₂N-) can be modified to fine-tune the σ-donating ability of the ligand. This modulation of electronic properties is critical for optimizing catalytic cycles in reactions such as cross-coupling, hydroformylation, and hydrogenation. Furthermore, substitution of one or both fluoride atoms can create chiral phosphoramidite ligands, which are essential for asymmetric catalysis.

Integration into Green and Sustainable Catalytic Processes

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com The use of this compound aligns with several green chemistry principles.

Synthesis and Application of Phosphorus-Containing FluoropolymersThe synthesis of fluoropolymers that incorporate phosphorus is an active area of research aimed at combining the unique properties of both fluorine (e.g., thermal stability, chemical resistance) and phosphorus (e.g., flame retardancy, adhesion). However, the literature does not specify this compound as a monomer or modifying agent in these syntheses.

Molecular Probes for Chemical Research

Phosphorus-fluoride compounds are at the forefront of click chemistry, a class of reactions known for their high efficiency and specificity. nih.gov A notable application is in the development of molecular probes through a process known as Phosphorus Fluoride Exchange (PFEx) chemistry. nih.govnih.gov This methodology allows for the creation of stable, covalent linkages between molecules.

In this context, derivatives of this compound, such as phosphoramidofluoridates, can be incorporated into amino acids. These modified amino acids are then integrated into proteins through genetic code expansion. nih.gov Once part of the protein structure, the phosphorus-fluoride moiety can selectively react with proximal nucleophilic residues like histidine, tyrosine, lysine, or cysteine without the need for external reagents. This proximity-enabled reaction forms specific phosphorus-nitrogen (P-N) or phosphorus-oxygen (P-O) bonds, effectively creating a covalent crosslink. This technique is valuable for engineering covalent protein binders and for studying protein-protein interactions both in vitro and within living cells. The resulting stable complexes can be isolated and analyzed, providing critical insights into biological pathways and interactions. nih.govresearchgate.net

Synthesis of DNA/RNA Analogs

The chemical synthesis of DNA and RNA fragments (oligonucleotides) and their analogs is a cornerstone of modern biotechnology, enabling applications from genetic research to therapeutic development. wikipedia.orgnih.gov The most robust and widely used method for this synthesis is based on phosphoramidite chemistry. wikipedia.orgtwistbioscience.com This approach utilizes specialized building blocks, known as nucleoside phosphoramidites, to construct oligonucleotide chains with high efficiency and precision. wikipedia.orgmedchemexpress.com These synthons are modified nucleosides designed for controlled, sequential addition to a growing nucleic acid chain. twistbioscience.commdpi.com

Phosphoramidite chemistry provides a cyclic, automated process for synthesizing oligonucleotides of a desired sequence. wikipedia.orgtwistbioscience.com The synthesis is typically performed on a solid support, such as controlled pore glass, and involves a four-step cycle for the addition of each nucleoside monomer. twistbioscience.comatdbio.comresearchgate.net

The Four-Step Synthetic Cycle:

Deblocking (Detritylation): The cycle begins with the removal of an acid-labile 5'-hydroxyl protecting group, typically a 4,4'-dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This is achieved by treating it with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), exposing the 5'-hydroxyl for the next reaction. wikipedia.orgatdbio.com

Coupling: The next nucleoside, in the form of a phosphoramidite, is activated by an acidic azole catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole. wikipedia.orgrsc.orgnih.gov The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. atdbio.com The exposed 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus center of the activated phosphoramidite, forming a phosphite (B83602) triester linkage. twistbioscience.comatdbio.com This coupling reaction is highly efficient, often exceeding 99%. twistbioscience.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, a capping step is performed. A mixture of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate any free 5'-hydroxyls, rendering them unreactive for the remainder of the synthesis. atdbio.com

Oxidation/Sulfurization: The newly formed phosphite triester linkage is unstable. It is converted to a more stable P(V) linkage through oxidation. This is typically done using a solution of iodine in the presence of water to form a phosphotriester, which ultimately becomes the natural phosphodiester backbone of DNA or RNA. wikipedia.orgtwistbioscience.com Alternatively, a sulfurizing agent can be used to create a phosphorothioate (B77711) linkage. glenresearch.comgoogle.com

This four-step cycle is repeated for each nucleotide to be added to the growing chain. twistbioscience.com

Nucleoside phosphoramidites are the essential building blocks, or synthons, for oligonucleotide synthesis. wikipedia.orgmdpi.com They are derivatives of natural or modified nucleosides that have been chemically altered to optimize their performance in the synthetic cycle. wikipedia.orgmedchemexpress.com Natural nucleotides are not sufficiently reactive to allow for the rapid and high-yield formation of internucleosidic bonds required for efficient synthesis. wikipedia.org

A standard nucleoside phosphoramidite has several key features:

A 5'-Protecting Group: The 5'-hydroxyl group is protected with a DMT group, which is stable under the conditions of the coupling reaction but can be easily removed by acid treatment to allow for chain extension. wikipedia.orgtwistbioscience.com

A 3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a reactive phosphoramidite group. This group contains a trivalent phosphorus (P(III)) atom bonded to a diisopropylamino group and a protecting group like a 2-cyanoethyl group. twistbioscience.comwikipedia.org The bulky diisopropylamino group provides a balance of stability for storage and rapid reactivity upon activation. mdpi.com

Base Protecting Groups: The exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) are protected to prevent side reactions during synthesis. wikipedia.org

The use of these synthons allows for precise control over the chemical reactions, ensuring that only the desired linkages are formed. twistbioscience.com Furthermore, by using phosphoramidites derived from modified nucleosides, a wide variety of analogs with altered properties (e.g., increased stability or affinity) can be synthesized. amerigoscientific.comtcichemicals.com

The vast majority of oligonucleotide synthesis is performed using solid-phase techniques, a method that has several advantages over solution-phase synthesis. twistbioscience.comatdbio.com In this methodology, the initial nucleoside is covalently attached to a solid support material, typically controlled pore glass (CPG) beads, which is contained within a column. researchgate.netnih.gov

The key benefits of this approach include:

Simplified Purification: Excess reagents and soluble by-products from each step of the synthetic cycle can be easily washed away from the solid support, eliminating the need for complex purification after each coupling. twistbioscience.comatdbio.com

Use of Excess Reagents: Large excesses of the phosphoramidite monomers and activators can be used to drive the coupling reaction to completion, ensuring high yields at each step. atdbio.com

Automation: The entire process is highly amenable to automation, and computer-controlled DNA/RNA synthesizers are standard in modern laboratories. wikipedia.orgnih.gov

Once the full-length oligonucleotide has been assembled on the support, the final steps involve cleavage and deprotection. glenresearch.com This is a multi-stage process:

Phosphate Deprotection: The 2-cyanoethyl protecting groups are removed from the phosphate or phosphorothioate backbone. glenresearch.com

Cleavage from Support: The oligonucleotide is cleaved from the solid support.

Base Deprotection: The protecting groups on the nucleobases are removed. glenresearch.com

The specific reagents and conditions for cleavage and deprotection must be chosen based on the chemical nature of the oligonucleotide, as some modified bases or dyes can be sensitive to standard deprotection conditions. glenresearch.com

Table 1: Common Reagents for Oligonucleotide Cleavage and Deprotection

Reagent/MixtureTypical ConditionsPrimary UseNotes
Ammonium Hydroxide (conc.)55°C for 8-12 hoursStandard cleavage and deprotection for DNA. glenresearch.comTraditional method; requires fresh solution for optimal results. glenresearch.com
AMA (Ammonium Hydroxide / 40% Methylamine 1:1)65°C for 5-10 minutesUltraFAST deprotection. glenresearch.comRequires acetyl-protected dC to prevent base modification. glenresearch.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Room temperatureRemoval of 2-cyanoethyl phosphate protecting groups. glenresearch.comnih.govOften used as a pretreatment before cleavage with other bases. glenresearch.com
Tetrabutylammonium Fluoride (TBAF)Room temperatureRemoval of 2'-hydroxyl silyl (B83357) protecting groups (e.g., TBDMS) in RNA synthesis. researchgate.netumich.eduSpecific to RNA and certain modified nucleosides.

After the coupling step in phosphoramidite synthesis, the internucleotide linkage exists as a P(III) phosphite triester. twistbioscience.com This intermediate is unstable and must be converted to a stable P(V) species. The choice of the next reaction determines the nature of the backbone linkage.

Phosphodiester Linkage Formation: To create the natural phosphodiester backbone, an oxidation step is performed. The most common oxidizing agent is a solution of iodine (I₂) in a mixture of tetrahydrofuran (B95107) and water. wikipedia.orggoogle.com The iodine oxidizes the phosphite triester to a phosphate triester. The 2-cyanoethyl protecting group is removed during the final deprotection step, yielding the desired phosphodiester linkage. glenresearch.com

Phosphorothioate Linkage Formation: To generate a phosphorothioate linkage, a sulfurization step is carried out instead of oxidation. google.com This modification, where a non-bridging oxygen atom is replaced by sulfur, is particularly important for therapeutic oligonucleotides as it confers significant resistance to nuclease degradation. umich.educalstate.edu The phosphite triester is treated with a sulfur-transfer reagent. nih.gov This allows for the site-specific incorporation of phosphorothioate linkages at any desired position within the oligonucleotide chain. google.com

Table 2: Comparison of Oxidation and Sulfurization Reagents

ProcessReagentAbbreviationDescription
OxidationIodine/Water/Pyridine-Standard, highly efficient method for creating phosphodiester linkages. wikipedia.orggoogle.com
OxidationCamphorsulfonyloxaziridineCSOA non-aqueous oxidizing agent used for sensitive oligonucleotides or specialized syntheses. glenresearch.comresearchgate.net
Sulfurization3H-1,2-Benzodithiol-3-one 1,1-dioxideBeaucage ReagentA widely used and efficient sulfurizing reagent. glenresearch.com
Sulfurization3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thioneDDTTAn alternative sulfurizing agent with good performance and stability. glenresearch.com
SulfurizationPhenylacetyl DisulfidePADSAnother effective sulfur-transfer reagent used in automated synthesis. calstate.edu

The success of the phosphoramidite method hinges on the unique reactivity of the trivalent phosphorus (P(III)) center in the nucleoside phosphoramidite synthon. mdpi.comresearchgate.net In its stable form, the phosphoramidite is relatively unreactive. However, it can be rapidly converted into a highly reactive electrophilic intermediate. wikipedia.orgatdbio.com

The activation process is initiated by a mild acid, such as 1H-tetrazole. atdbio.comrsc.orgnih.gov The mechanism involves the protonation of the nitrogen atom of the diisopropylamino group attached to the phosphorus. This protonation transforms the amino group into an excellent leaving group (diisopropylamine). atdbio.com

Once activated, the phosphorus center becomes highly susceptible to nucleophilic attack. The free 5'-hydroxyl group of the growing oligonucleotide chain, acting as a nucleophile, attacks the electrophilic P(III) center. atdbio.com This results in the displacement of the protonated diisopropylamine (B44863) and the formation of a new phosphorus-oxygen bond, creating the desired internucleotide phosphite triester linkage. The speed and high efficiency of this reaction are critical for achieving the near-quantitative yields necessary for the synthesis of long oligonucleotides. twistbioscience.com This controlled activation and high reactivity of the P(III) center is the chemical foundation of modern oligonucleotide synthesis. mdpi.comresearchgate.net

Methodologies for Prodrug Synthesis

The design of effective prodrugs—biologically inert compounds that metabolize into active drugs in vivo—is a critical strategy for improving the therapeutic index of pharmaceuticals. This often involves temporarily masking polar functional groups, such as phosphates or phosphonates, to enhance membrane permeability and bioavailability. Trivalent phosphorus (P(III)) compounds are versatile reagents in this field due to their unique reactivity, allowing for the sequential and controlled formation of phosphorus-centered prodrug moieties. This compound (F₂PNH₂), as a reactive P(III) species, serves as a precursor for building these complex prodrug structures. Its two fluoride atoms can be displaced stepwise by nucleophiles like alcohols and amines, providing a pathway to phosphoramidate-based prodrugs that are cleaved in vivo to release the active therapeutic agent.

Utilization in the Construction of Cyclic Phosphonate and Phosphate Esters

Cyclic phosphonate and phosphate esters represent a sophisticated class of prodrugs designed to mask the highly polar phosph(on)ate group of a parent drug, thereby improving its pharmacokinetic profile. The construction of these cyclic systems can be efficiently achieved using P(III) chemistry. A P(III) dihalide reagent, such as the dichloride analogue of this compound, is a common starting point for these syntheses.

The fundamental methodology involves the reaction of the P(III) dihalide with a molecule containing two hydroxyl groups (a diol), such as neopentyl glycol or the 2',3'-hydroxyls of a ribonucleoside. This reaction proceeds via a double nucleophilic substitution, where each hydroxyl group displaces a halide atom on the phosphorus center, resulting in the formation of a cyclic phosphite or phosphonite intermediate. This trivalent intermediate is then oxidized to the more stable pentavalent P(V) state, yielding the final cyclic phosphate or phosphonate ester prodrug. While phosphonic acid can also be reacted directly with glycols, the use of a P(III) halide precursor offers a versatile and established route. google.com

One notable application of this strategy is the development of liver-targeting "HepDirect" prodrugs, which are often cyclic 1,3-propanyl esters. nih.govtrea.com These prodrugs are specifically designed to be cleaved by cytochrome P450 enzymes predominantly found in the liver, ensuring targeted release of the active drug and minimizing systemic exposure. nih.gov The synthesis involves condensing the phosph(on)ate drug with a substituted 1,3-propanediol, a reaction that relies on the principles of forming cyclic phosphorus esters. nih.gov

The efficiency of this cyclization reaction is a key factor in its synthetic utility. The table below summarizes representative data for the formation of cyclic phosphonate esters from diols, illustrating the high yields achievable through this methodology.

Table 1: Representative Yields in the Synthesis of Cyclic Phosphonate Esters

Diol Reactant P(III) Precursor Type Cyclic Product Reported Yield (%)
Neopentyl Glycol Phosphonic Acid Neopentyl Glycol Phosphonate ~100% google.com
1,2-Ethanediol Phosphonic Acid 1,3,2-Dioxaphospholane-2-oxide High
1,3-Propanediol Phosphonic Acid 1,3,2-Dioxaphosphinane-2-oxide High

P(III) Chemistry in the Design of Bioreversible Prodrugs

The use of P(III) chemistry is central to the design of bioreversible phosphoramidate (B1195095) prodrugs, most notably the ProTide (Pro-nucleotide) platform. This approach has successfully brought several antiviral drugs to market by overcoming the initial, often inefficient, phosphorylation step required for the activation of nucleoside analogues. A phosphoramidate moiety, typically composed of an amino acid ester and an aryl group, masks the phosphate group of the nucleotide, creating a lipophilic prodrug that can readily cross cell membranes.

The synthesis of these complex phosphoramidates leverages the stepwise reactivity of P(III) precursors. In a typical sequence, a P(III) dihalide is reacted sequentially with three different nucleophiles: the hydroxyl group of the parent drug (e.g., a nucleoside), the nitrogen atom of an amino acid ester, and an aromatic alcohol (e.g., phenol). A subsequent oxidation step converts the P(III) center to the stable P(V) phosphotriester.

The use of this compound or its dichloride analogue fits directly into this synthetic paradigm. The first equivalent of a nucleophile (e.g., the drug's hydroxyl group) displaces one fluoride, forming a phosphoramidofluoridite intermediate. This is followed by the displacement of the second fluoride by the next nucleophile (e.g., the amino acid ester). This controlled, stepwise addition is crucial for constructing the asymmetric phosphorus center with the desired promoieties. The final P(III) intermediate is then oxidized to yield the target phosphoramidate prodrug.

Table 2: Examples of Amino Acid Moieties in Phosphoramidate Prodrug Design

Parent Drug Amino Acid Ester Moiety Aryl Moiety Resulting Prodrug Type
Zidovudine (AZT) L-Alanine isopropyl ester 1-Naphthyl ProTide
Sofosbuvir L-Alanine isopropyl ester Phenyl ProTide (FDA Approved)
Tenofovir Alafenamide L-Alanine isopropyl ester Phenyl ProTide (FDA Approved)

Q & A

Q. What are the established synthetic routes for phosphoramidous difluoride (F₂PNH₂), and what analytical techniques validate its purity?

this compound is typically synthesized via fluorination of phosphoramidites using reagents like HF or SF₄ under controlled anhydrous conditions. Key validation methods include:

  • ¹⁹F NMR spectroscopy to confirm fluorine environment and absence of side products.
  • Mass spectrometry (e.g., EI-MS) to verify molecular ion peaks (m/z 101 for F₂PNH₂) .
  • Elemental analysis to ensure stoichiometric consistency. Handling requires inert atmospheres (argon/glovebox) due to moisture sensitivity .

Q. How does the molecular structure of this compound influence its reactivity in fluorination reactions?

The P–N bond in F₂PNH₂ facilitates nucleophilic substitution, while the electronegative fluorine atoms create a polarized P–F bond, enhancing its role as a fluorinating agent. Comparative studies with boron difluoride complexes (e.g., O-O double-dentate structures) suggest solvent polarity and aggregation significantly impact reactivity, necessitating solvent screening during reaction optimization .

Q. What precautions are critical for handling and storing this compound in laboratory settings?

  • Store under inert gas (argon) at sub-ambient temperatures (-20°C) to prevent hydrolysis.
  • Use PTFE-lined septa and glassware to avoid corrosion.
  • Conduct reactions in fume hoods with HF scrubbers due to potential release of toxic HF gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound-mediated fluorinations?

Discrepancies often arise from variations in:

  • Substrate steric effects : Bulky groups hinder P–F bond activation.
  • Catalyst choice : Lewis acids (e.g., BF₃) may alter transition states.
  • Moisture levels : Trace H₂O hydrolyzes F₂PNH₂, reducing effective concentration. Mitigation strategies include rigorous drying of solvents/substrates and kinetic monitoring via in-situ ³¹P NMR .

Q. What computational methods are suitable for modeling the reaction mechanisms of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict transition states and intermediates in fluorination pathways. Studies on analogous difluoride complexes (e.g., xenon difluoride in semiconductor etching) highlight the importance of solvation models (e.g., PCM) to account for solvent effects .

Q. How does this compound compare to other fluorinating agents (e.g., DAST, XeF₂) in stereoselective synthesis?

Unlike DAST (diethylaminosulfur trifluoride), F₂PNH₂ exhibits lower Lewis acidity, reducing side reactions like epimerization. However, it lacks the oxidative power of XeF₂, limiting its use in aromatic fluorination. Comparative kinetic studies using GC-MS or HPLC can quantify selectivity trends .

Q. What strategies optimize the stability of this compound in protic solvents for aqueous-phase reactions?

Encapsulation in micellar systems (e.g., SDS micelles) or use of fluorinated co-solvents (e.g., HFIP) can shield the P–F bond from hydrolysis. Stability assays via conductivity measurements or IR spectroscopy (tracking P–F stretching at ~800 cm⁻¹) are recommended .

Methodological Guidance

Q. How should researchers design experiments to assess this compound’s ligand properties in coordination chemistry?

  • Titration calorimetry to measure binding constants with metal ions (e.g., Al³⁺, Fe³⁺).
  • Single-crystal X-ray diffraction to resolve ligand geometry in metal complexes. Reference analogous perfluorinated phosphonic acid derivatives, which show strong chelation with transition metals .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for material science applications?

  • Standardize fluorination time/temperature using Design of Experiments (DoE) frameworks.
  • Characterize derivatives via TGA/DSC for thermal stability and XPS to confirm fluorine incorporation .

Q. How can interdisciplinary approaches (e.g., bioinorganic chemistry) expand the applications of this compound?

  • Explore its use as a fluorine donor in radiopharmaceuticals (e.g., ¹⁸F labeling) via collaboration with nuclear chemistry labs.
  • Investigate enzyme inhibition profiles using kinetic assays and molecular docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.